2,4,6-Trimethylanisol

Übersicht

Beschreibung

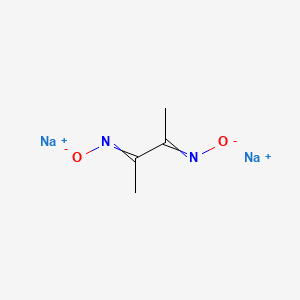

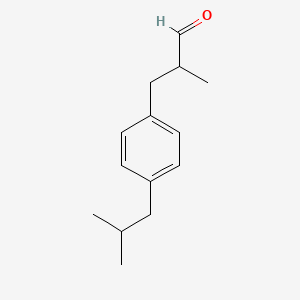

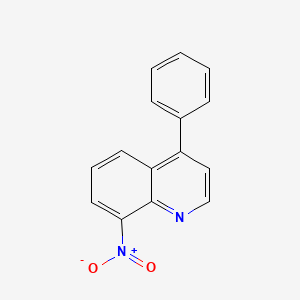

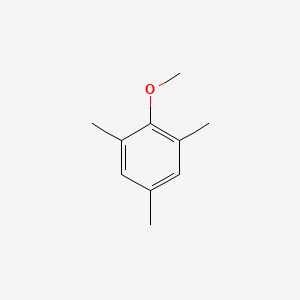

2,4,6-Trimethylanisole, also known as 2-methoxy-1,3,5-trimethylbenzene, is an organic compound with the molecular formula C10H14O. It is a derivative of anisole, characterized by the presence of three methyl groups at the 2, 4, and 6 positions on the benzene ring, and a methoxy group at the 1 position. This compound is known for its pleasant aroma and is often used in the fragrance industry .

Wissenschaftliche Forschungsanwendungen

2,4,6-Trimethylanisole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential antimicrobial and antifungal properties.

Medicine: Investigated for its role in drug development and as a potential therapeutic agent.

Industry: Employed in the fragrance industry due to its pleasant aroma and stability.

Wirkmechanismus

Chemical Properties

2,4,6-Trimethylanisole is a liquid at room temperature with a density of 0.953 . Its molecular weight is 150.22 .Safety Information

It has been classified with the signal word “Warning” and has hazard statements H302+H312+H332;H319;H335, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled, and it may cause eye irritation and respiratory irritation .Vorbereitungsmethoden

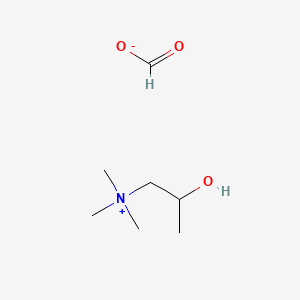

Synthetic Routes and Reaction Conditions: 2,4,6-Trimethylanisole can be synthesized through several methods. One common approach involves the methylation of 2,4,6-trimethylphenol using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, 2,4,6-trimethylanisole is produced through the methylation of mesitylene (1,3,5-trimethylbenzene) followed by methoxylation. This process involves the use of methanol and a catalyst such as sulfuric acid or aluminum chloride. The reaction is carried out at elevated temperatures and pressures to achieve high yields .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4,6-Trimethylanisole undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones or carboxylic acids.

Reduction: Reduction reactions can convert it to the corresponding alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, are common for this compound.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using nitric acid and sulfuric acid, halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 2,4,6-Trimethylbenzoquinone.

Reduction: 2,4,6-Trimethylcyclohexanol.

Substitution: 2,4,6-Tribromoanisole, 2,4,6-Trinitroanisole.

Vergleich Mit ähnlichen Verbindungen

2,4,5-Trimethylanisole: Similar structure but with a different substitution pattern.

2,4,6-Trimethylphenol: Lacks the methoxy group, leading to different chemical properties.

2,4,6-Trimethylbenzaldehyde: Contains an aldehyde group instead of a methoxy group.

Uniqueness: 2,4,6-Trimethylanisole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its pleasant aroma and stability make it valuable in the fragrance industry, while its reactivity allows for diverse applications in chemical synthesis .

Eigenschaften

IUPAC Name |

2-methoxy-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O/c1-7-5-8(2)10(11-4)9(3)6-7/h5-6H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNVKEOMPDSKFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193266 | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4028-66-4 | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004028664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 2-methoxy-1,3,5-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of 2,4,6-Trimethylanisole affect its reactivity in electrophilic aromatic substitution reactions?

A1: The three methyl groups in 2,4,6-Trimethylanisole exert significant steric hindrance, making electrophilic attack at the ortho and para positions highly unfavorable. Research by de la Mare and co-workers demonstrated this by investigating the chlorination of 2,4,6-Trichloro-3,5-dimethyl-1-R-benzenes, where R represents either a methyl or a methoxy group. These compounds, structurally similar to 2,4,6-Trimethylanisole, were found to be remarkably unreactive toward electrophilic chlorination. This lack of reactivity highlights the substantial steric hindrance imposed by the three methyl groups.

Q2: How does the methoxy group in 2,4,6-Trimethylanisole influence its rotational characteristics?

A2: Density Functional Theory (DFT) calculations performed on 2,4,6-Trimethylanisole revealed valuable insights into the rotational characteristics of the methoxy group. The study by Bagno et al. indicated that steric interactions between the methoxy methyl hydrogens and the ortho hydrogens on the aromatic ring create an energy barrier to the internal rotation of the methoxy group. This finding underscores the importance of steric factors in dictating the conformational preferences of 2,4,6-Trimethylanisole.

Q3: Can 2,4,6-Trimethylanisole participate in non-covalent interactions, and if so, what is the evidence?

A3: Yes, 2,4,6-Trimethylanisole can engage in non-covalent interactions, particularly π-π stacking interactions. This conclusion stems from the analysis of 13C NMR spin-lattice relaxation times and nuclear Overhauser effects measured for 2,4,6-Trimethylanisole in dilute cyclohexane solution . The observed relaxation data suggest the presence of intermolecular interactions, with π-π stacking being a significant contributor. This finding highlights the potential for 2,4,6-Trimethylanisole to interact with other aromatic molecules through non-covalent forces.

Q4: Has 2,4,6-Trimethylanisole been investigated in the context of adsorption processes, and if so, what were the key findings?

A4: Yes, 2,4,6-Trimethylanisole has been studied as part of multicomponent adsorption investigations. Leung et al. included 2,4,6-Trimethylanisole in a six-component mixture to explore adsorption behavior in zeolite Y. The research involved developing a force field for the compound to compute pure-component adsorption isotherms using Monte Carlo simulations. These isotherms were then incorporated into the Ideal Adsorbed Solution Theory (IAST) to predict multicomponent adsorption equilibria. This approach proved valuable for understanding the competitive adsorption behavior of 2,4,6-Trimethylanisole within a complex mixture.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.